molecular formula C15H12ClN3OS B3429227 4-(4-chlorophenyl)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 731826-99-6

4-(4-chlorophenyl)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B3429227
CAS No.: 731826-99-6
M. Wt: 317.8 g/mol
InChI Key: HQWZBJHWJPAXCS-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol (CAS: 731826-99-6) is a triazole derivative featuring a 1,2,4-triazole core substituted with a 4-chlorophenyl group at position 4, a 3-methoxyphenyl group at position 5, and a thiol (-SH) moiety at position 3. Its molecular formula is C₁₅H₁₂ClN₃OS, with a molecular weight of 317.79 g/mol . The compound is structurally versatile, enabling modifications to enhance biological activity, solubility, or stability.

Properties

IUPAC Name

4-(4-chlorophenyl)-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3OS/c1-20-13-4-2-3-10(9-13)14-17-18-15(21)19(14)12-7-5-11(16)6-8-12/h2-9H,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQWZBJHWJPAXCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NNC(=S)N2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801140223
Record name 4-(4-Chlorophenyl)-2,4-dihydro-5-(3-methoxyphenyl)-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801140223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731826-99-6
Record name 4-(4-Chlorophenyl)-2,4-dihydro-5-(3-methoxyphenyl)-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=731826-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Chlorophenyl)-2,4-dihydro-5-(3-methoxyphenyl)-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801140223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reaction with substituted phenylhydrazines. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.

Major Products

The major products formed from these reactions include disulfides, sulfonic acids, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

Antifungal Activity

Research has demonstrated that triazole derivatives exhibit antifungal properties. A study found that compounds similar to 4-(4-chlorophenyl)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol showed significant activity against various fungal strains. The mechanism involves the inhibition of ergosterol synthesis, essential for fungal cell membrane integrity.

Case Study :
In a comparative study of antifungal agents, this compound was evaluated alongside established antifungals like fluconazole. Results indicated a comparable efficacy against Candida species, suggesting its potential as a therapeutic agent in treating fungal infections .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Triazole derivatives have been noted for their ability to induce apoptosis in cancer cells.

Case Study :
A study focusing on the cytotoxic effects of triazole compounds on human cancer cell lines revealed that this compound inhibited cell proliferation significantly in breast cancer cell lines (MCF-7) and lung cancer cell lines (A549) . The mechanism was linked to the activation of caspase pathways leading to programmed cell death.

Fungicide Development

The compound's structural characteristics make it a candidate for developing new fungicides. Its ability to disrupt fungal growth can be harnessed in agricultural practices to protect crops from fungal diseases.

Data Table: Efficacy Against Fungal Pathogens

PathogenConcentration (µg/mL)Zone of Inhibition (mm)
Fusarium oxysporum5018
Aspergillus niger10025
Botrytis cinerea7520

This data indicates that the compound effectively inhibits the growth of several pathogenic fungi at varying concentrations .

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes or disruption of cell membrane integrity. In the context of anticancer activity, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Positional Isomers

4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
  • Key Difference : Methoxy group at the para position of the phenyl ring (vs. meta in the target compound).
  • However, steric hindrance may reduce binding efficiency compared to the meta-substituted analog .
5-(4-Chlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol
  • Key Difference : Replacement of 3-methoxyphenyl with 3-methylphenyl .
  • Impact : The methyl group is less polar than methoxy, reducing solubility in aqueous media. This compound showed moderate antifungal activity in preliminary studies .

Substituent Functional Group Variations

4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
  • Key Difference : Ethoxy group replaces chlorine at position 4.
  • Impact : Ethoxy’s increased lipophilicity enhances membrane permeability but may reduce metabolic stability. This analog is used in studies exploring corrosion inhibition .
4-(Cyclopent-1-en-3-ylamino)-5-[2-(4-chlorophenyl)hydrazinyl]-4H-1,2,4-triazole-3-thiol
  • Key Difference : Incorporation of hydrazinyl and cyclopentenyl groups.
  • Impact : Demonstrated potent inhibition of coronavirus helicase (MERS-CoV nsp13) in molecular docking studies, highlighting the role of hydrazine in viral enzyme binding .

Schiff Base Derivatives

5-(4-Chlorophenyl)-4-((3-Methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
  • Key Difference : Schiff base formation via condensation with 3-methoxybenzaldehyde.
  • Impact : The imine (-C=N-) group enhances chelation with metal ions, making it a candidate for antimicrobial or anticancer applications. Yields for such derivatives range from 73–81% depending on the aldehyde used .

S-Alkylated Derivatives

(R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol
  • Key Difference : Thiol group replaced with a secondary alcohol via S-alkylation.
  • Impact : Improved solubility in polar solvents due to the hydroxyl group. This modification is critical for pharmacokinetic optimization .

Trifluoromethyl-Substituted Analogs

4-((3-Bromobenzylidene)amino)-5-(4-(trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-thiol
  • Key Difference : Trifluoromethyl (-CF₃) group at position 5.
  • Impact : The electron-withdrawing CF₃ group increases metabolic stability and bioavailability. Such derivatives are prioritized in drug discovery for antiviral and antibacterial applications .

Biological Activity

The compound 4-(4-chlorophenyl)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicine.

  • Molecular Formula : C15H12ClN3OS
  • Molecular Weight : 307.79 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors under specific conditions. For instance, it can be synthesized through the reaction of 4-chlorobenzaldehyde and 3-methoxyphenylhydrazine with thioketones in the presence of a suitable catalyst. This method allows for the formation of the triazole ring while introducing functional groups that enhance biological activity.

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. Specifically, studies have shown that compounds similar to this compound possess potent antifungal and antibacterial properties. For example:

  • Antifungal Activity : Triazoles are known to inhibit fungal sterol biosynthesis by targeting lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol production.
  • Antibacterial Activity : The compound has demonstrated effectiveness against various bacterial strains, potentially through the inhibition of bacterial cell wall synthesis.

Anti-inflammatory Effects

Studies have reported that triazole derivatives exhibit anti-inflammatory properties. For instance, compounds derived from similar structures have shown the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting a mechanism for reducing inflammation in various models.

Anticancer Potential

Emerging research highlights the anticancer potential of triazole derivatives. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism may involve the activation of caspases and modulation of apoptotic pathways.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The triazole ring interacts with various enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act on specific receptors associated with inflammation and cancer progression.

Case Studies

StudyFindings
Investigated various triazolethiones for anticancer activity; found significant cytotoxicity against colon carcinoma cell lines with IC50 values around 6.2 μM.
Reported anti-inflammatory effects for similar compounds derived from methoxyphenyltriazoles.
Analyzed structure-activity relationships indicating that substitution patterns on the triazole ring significantly influence biological efficacy.

Q & A

Q. What are the established synthetic routes for 4-(4-chlorophenyl)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting substituted hydrazides with thiocarbazides under reflux conditions in polar solvents like ethanol or methanol. For example, condensation of 4-chlorophenyl hydrazine derivatives with 3-methoxyphenyl isothiocyanate precursors in acidic/basic media can yield the triazole-thiol backbone. Optimization includes:
  • Solvent Selection : Ethanol improves solubility of intermediates, while methanol accelerates reaction rates .
  • Catalysts : Use of catalytic bases (e.g., KOH) enhances cyclization efficiency .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >95% purity .

Q. What spectroscopic and chromatographic methods are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer : A multi-technique approach is recommended:
  • ¹H/¹³C-NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and confirms substitution patterns .
  • LC-MS : Validates molecular weight (calc. 358.84 g/mol) and detects impurities via fragmentation patterns .
  • Elemental Analysis : Confirms C, H, N, S content within ±0.3% theoretical values .
  • FT-IR : Identifies key functional groups (e.g., S-H stretch at ~2550 cm⁻¹, triazole ring vibrations at 1500–1600 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the biological targets of this triazole derivative?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) and dynamics simulations (GROMACS) are used to predict binding affinities. For example:
  • Target Selection : Enzymes like cytochrome P450 or bacterial dihydrofolate reductase (DHFR) are prioritized due to triazoles’ known interactions .
  • Docking Workflow :
  • Prepare the ligand (protonation states optimized via MarvinSketch).
  • Generate receptor grids (PDB: 1DHF for DHFR).
  • Score binding poses using MM-GBSA .
  • Validation : Compare predicted IC₅₀ values with experimental enzyme inhibition assays .

Q. What strategies exist for resolving contradictions in bioactivity data across studies on structurally similar triazole derivatives?

  • Methodological Answer : Contradictions often arise from assay variability or structural nuances. Mitigation strategies include:
  • Comparative SAR Analysis : Tabulate substituent effects on bioactivity (see Table 1).

  • Standardized Assays : Use CLSI guidelines for antimicrobial studies to minimize inter-lab variability .

  • Meta-Analysis : Pool data from multiple studies (e.g., antifungal IC₅₀ values) to identify trends .

    Table 1 : Substituent Effects on Antifungal Activity (MIC, µg/mL)

    Substituent PositionR GroupMIC vs. Candida albicansReference
    4-Chlorophenyl-Cl8.2
    3-Methoxyphenyl-OCH₃12.5
    4-Nitrophenyl-NO₂5.7

Q. How does the electronic configuration of substituents influence the compound’s reactivity and interaction with biological targets?

  • Methodological Answer : Electron-withdrawing groups (e.g., -Cl, -NO₂) enhance electrophilicity, improving binding to nucleophilic enzyme residues. Computational studies (DFT at B3LYP/6-31G*) reveal:
  • HOMO-LUMO Gaps : Smaller gaps (~4.5 eV) correlate with higher reactivity .
  • MEP Surfaces : Negative potentials near the triazole ring favor interactions with cationic residues in target proteins .
  • QSAR Models : Hammett constants (σ) of substituents linearly correlate with antimicrobial potency (R² = 0.89) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-chlorophenyl)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
4-(4-chlorophenyl)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

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